molecular formula C8H7BrN2O4 B14765823 4-Bromo-3-methoxy-2-nitrobenzamide

4-Bromo-3-methoxy-2-nitrobenzamide

Cat. No.: B14765823
M. Wt: 275.06 g/mol
InChI Key: OIKPKGMMXFCCSS-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-2-nitrobenzamide is a substituted benzamide derivative characterized by a bromine atom at position 4, a methoxy group at position 3, and a nitro group at position 2 on the aromatic ring. Its molecular formula is C₈H₇BrN₂O₄, with a molecular weight of 291.06 g/mol.

The nitro group at position 2 enhances electrophilic substitution reactivity, while the bromine atom facilitates coupling reactions (e.g., Suzuki-Miyaura). The methoxy group contributes to solubility in polar solvents and modulates electronic effects on the aromatic ring. Structural confirmation of such compounds often relies on techniques like single-crystal X-ray diffraction (SHELX programs) and dynamic NMR studies .

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

4-bromo-3-methoxy-2-nitrobenzamide

InChI

InChI=1S/C8H7BrN2O4/c1-15-7-5(9)3-2-4(8(10)12)6(7)11(13)14/h2-3H,1H3,(H2,10,12)

InChI Key

OIKPKGMMXFCCSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available benzene derivatives. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Amidation: The formation of the amide group by reacting the intermediate compound with ammonia (NH3) or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4), and water.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 4-Bromo-3-methoxy-2-aminobenzamide.

    Oxidation: 4-Bromo-3-hydroxy-2-nitrobenzamide.

Scientific Research Applications

4-Bromo-3-methoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Key Differences Biological/Chemical Impact
4-Bromo-3-methoxy-2-nitrobenzamide Br (4), OCH₃ (3), NO₂ (2) Reference compound Balanced reactivity; potential kinase inhibition
4-Bromo-N-(2-fluoroethyl)-3-methoxybenzamide Br (4), OCH₃ (3), F-CH₂CH₂-NH (amide) Lacks nitro group; fluoroethyl side chain Reduced electrophilicity; altered bioavailability
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Br (1), OCH₃ (4), NO₂ (3), CH₃ (2) Methyl instead of amide; nitro at position 3 Lower solubility; divergent reactivity in SNAr reactions
3-Bromo-2-nitrobenzoic acid Br (3), NO₂ (2), COOH (1) Carboxylic acid instead of amide Enhanced acidity; metal-chelating properties
N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide Br (4), OCH₃ (4'), benzyl group Dual aryl substitution; no nitro group Increased lipophilicity; potential CNS activity

Key Research Findings

  • Solubility and Stability : Methoxy and nitro groups create a balance between polarity and aromatic stability. For instance, This compound is more soluble in DMSO than its methyl-substituted analog 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene .
  • Biological Screening : In vitro studies of similar benzamides (e.g., N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide ) show that trifluoromethyl groups enhance target binding affinity, suggesting that bromine-methoxy-nitro combinations could be optimized for similar effects .

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